Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester
Overview
Description
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester is an organic compound with the molecular formula C₁₂H₁₄O₄. It is a derivative of benzeneacetic acid, where the carboxyl group is esterified with an ethyl group and the methoxycarbonyl group is attached to the second carbon of the acetic acid chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester typically involves the esterification of benzeneacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
C8H8O2+C2H5OHH2SO4C10H12O2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and high temperatures ensures rapid conversion and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzeneacetic acid, 2-(methoxycarbonyl)-, which is a carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzeneacetic acid, 2-(methoxycarbonyl)-
Reduction: Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound can also act as a substrate for enzymes involved in esterification and hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 2-hydroxy-, ethyl ester
- Benzeneacetic acid, α-ethyl-, ethyl ester
- Benzeneacetic acid, α-cyano-5-(methoxycarbonyl)-2-nitro-, ethyl ester
Uniqueness
Benzeneacetic acid, 2-(methoxycarbonyl)-, ethyl ester is unique due to the presence of both the methoxycarbonyl and ethyl ester groups, which provide distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications.
Properties
IUPAC Name |
methyl 2-(2-ethoxy-2-oxoethyl)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-11(13)8-9-6-4-5-7-10(9)12(14)15-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFIWLPWKFZJJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301280545 | |
Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66298-58-6 | |
Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66298-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(methoxycarbonyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301280545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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